molecular formula C18H20N6OS2 B12415700 DNA Gyrase-IN-3

DNA Gyrase-IN-3

Cat. No.: B12415700
M. Wt: 400.5 g/mol
InChI Key: IOIZOWUYBWPEFN-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DNA Gyrase-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions can vary, but common steps include:

    Formation of the core structure: This often involves the use of specific starting materials and reagents to construct the core scaffold of the compound.

    Functionalization: Introduction of various functional groups to enhance the activity and specificity of the compound.

    Purification: Techniques such as chromatography are used to purify the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale purification methods .

Chemical Reactions Analysis

Types of Reactions

DNA Gyrase-IN-3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

DNA Gyrase-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

DNA Gyrase-IN-3 exerts its effects by binding to the DNA gyrase enzyme and inhibiting its activityThe molecular targets of this compound include the GyrA and GyrB subunits of the DNA gyrase enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DNA Gyrase-IN-3 is unique in its specific inhibition of DNA gyrase, making it a valuable tool for studying bacterial DNA replication and for developing new antibacterial agents. Its distinct chemical structure allows for targeted inhibition with potentially fewer side effects compared to other compounds .

Properties

Molecular Formula

C18H20N6OS2

Molecular Weight

400.5 g/mol

IUPAC Name

(2E)-5-methyl-2-[[(2Z)-2-[(Z)-6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidenehydrazinylidene]-5H-1,3-thiazol-4-yl]hydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H20N6OS2/c1-11-16(25)20-18(27-11)24-22-15-10-26-17(19-15)23-21-14-9-5-3-7-12-6-2-4-8-13(12)14/h2,4,6,8,11H,3,5,7,9-10H2,1H3,(H,19,22,23)(H,20,24,25)/b21-14-

InChI Key

IOIZOWUYBWPEFN-STZFKDTASA-N

Isomeric SMILES

CC1C(=O)N/C(=N\NC2=N/C(=N/N=C\3/CCCCC4=CC=CC=C43)/SC2)/S1

Canonical SMILES

CC1C(=O)NC(=NNC2=NC(=NN=C3CCCCC4=CC=CC=C43)SC2)S1

Origin of Product

United States

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